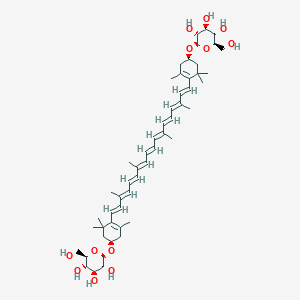
ZnAF1;ZnAF 1
Übersicht
Beschreibung
ZnAF1 is a fluorescent probe developed for the detection of Zn2+ ions, utilizing fluorescein as a fluorophore. It is designed to enhance fluorescence intensity upon binding with Zn2+, making it useful for biological applications where monitoring zinc ion concentration is crucial.
Synthesis Analysis
ZnAF1 and its derivatives, ZnAF-1F and ZnAF-2F, are synthesized by attaching N,N-Bis(2-pyridylmethyl)ethylenediamine, a Zn2+ acceptor, directly to the benzoic acid moiety of fluorescein. This attachment results in probes with very low quantum yields under physiological conditions due to a photoinduced electron-transfer mechanism. The synthesis process ensures that upon Zn2+ binding, the fluorescence intensity significantly increases, providing a sensitive means to detect Zn2+ ions in biological systems (Hirano, Kikuchi, Urano, & Nagano, 2002).
Molecular Structure Analysis
The structural efficiency of ZnAF1 and its derivatives in binding Zn2+ is attributed to the specific design where the fluorescein fluorophore is used alongside a Zn2+ accepting moiety. The structural configuration allows for significant fluorescence enhancement upon Zn2+ binding, making these compounds highly effective for zinc ion detection in various settings.
Chemical Reactions and Properties
ZnAF1 and its derivatives, particularly ZnAF-1F and ZnAF-2F, exhibit high specificity towards Zn2+ ions, with negligible fluorescence in the presence of other biologically relevant cations such as Ca2+ and Mg2+. The chemical stability and reactivity towards Zn2+ ions are crucial for their application in biological studies, where accurate detection of zinc ion concentrations is needed. The probes' design ensures that fluorescence is significantly increased upon Zn2+ addition, with dissociation constants in the nanomolar range, indicating high sensitivity and specificity for Zn2+ (Hirano et al., 2002).
Wissenschaftliche Forschungsanwendungen
UV-Optoelektronik
ZnAF1 ist auch ein ausgezeichnetes Material für die UV-Optoelektronik, einschließlich Leuchtdioden (LEDs), Laserdioden und UV-Photodetektoren. Seine Eigenschaften sind entscheidend für die Leistung und Effizienz dieser Geräte.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von ZnAF1 in der wissenschaftlichen Forschung und technologischen Entwicklung. Die einzigartigen Eigenschaften der Verbindung ermöglichen ihren Einsatz in einer Vielzahl von Bereichen und tragen zu Fortschritten sowohl bei alltäglichen Produkten als auch bei Spezialgeräten bei .
Wirkmechanismus
Target of Action
ZnAF-1 is a fluorescein-based zinc sensor . Its primary target is the Zn2+ ion . Zinc ions play a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
ZnAF-1 contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This unit allows ZnAF-1 to bind Zn(II) with a 1:1 stoichiometry . This binding results in fluorescence, which can be detected and used to quantify the presence of Zn2+ ions .
Pharmacokinetics
It’s known that znaf-1 is soluble in dmso , which could impact its bioavailability.
Result of Action
The primary result of ZnAF-1’s action is the detection of Zn2+ ions. When ZnAF-1 binds to Zn2+ ions, it fluoresces . This fluorescence can be measured, providing a quantitative method for detecting the presence of Zn2+ ions .
Action Environment
It’s worth noting that znaf-1 should be stored at -20°c, away from moisture and light . These conditions likely help maintain the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLVCGHDLKAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437725 | |
| Record name | ZnAF-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321859-09-0 | |
| Record name | ZnAF-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;7-[4-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxylato-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B1243503.png)












